Psoralidin

Catalog No.
S540562
CAS No.
18642-23-4
M.F
C20H16O5
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psoralidin

CAS Number

18642-23-4

Product Name

Psoralidin

IUPAC Name

3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3

InChI Key

YABIJLLNNFURIJ-UHFFFAOYSA-N

SMILES

O=C1C2=C(OC3=C2C=CC(O)=C3)C4=C(O1)C=C(O)C(C/C=C(C)\C)=C4

Solubility

Soluble in DMSO

Synonyms

3,9-Dihydroxy-2-prenylcoumestan, psoralidin

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C

Description

The exact mass of the compound Psoralidin is 336.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]. However, this does not mean our product can be used or applied in the same or a similar way.

Psoralidin is a naturally occurring furanocoumarin, a class of chemical compounds found in plants like parsley, celery, and Rutaceae species. Scientific research on Psoralidin has focused on its potential biological activities, with particular interest in its antiproliferative, antifungal, and insecticidal properties [, ].

Antiproliferative Properties

Several studies have investigated the potential of Psoralidin to inhibit cell proliferation. In vitro studies have shown that Psoralidin can suppress the growth of various cancer cell lines, including those of melanoma, lung cancer, and colon cancer [, , ]. The mechanisms underlying these antiproliferative effects are still being elucidated, but they may involve cell cycle arrest and the induction of apoptosis (programmed cell death) [, ].

Antifungal Properties

Psoralidin has also been shown to exhibit antifungal activity against various fungal strains, including those that cause plant diseases and human infections [, ]. Studies suggest that Psoralidin may disrupt fungal cell membrane function and inhibit fungal growth [, ]. Further research is needed to explore the potential of Psoralidin as an antifungal agent.

Psoralidin is a natural phenolic compound primarily extracted from the seeds of Psoralea corylifolia, a plant known for its traditional medicinal applications. Structurally, psoralidin is classified as a coumestan derivative, featuring an isopentenyl group at the second carbon position of coumestrol. This compound is characterized by its insolubility in water, which poses challenges for in vivo studies and bioavailability assessments . Psoralidin has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.

  • Base-Catalyzed Condensation: The initial step involves the condensation of phenyl acetate with acid chloride.
  • Intramolecular Cyclization: This step forms the characteristic ring structure of psoralidin.
  • Microwave-Assisted Cross Metathesis: This final step enhances the yield and efficiency of the synthesis process .

These reactions are critical for producing psoralidin in laboratory settings, allowing for further exploration of its properties and applications.

Psoralidin exhibits a wide range of biological activities:

  • Anticancer Properties: It has demonstrated significant activity against various cancer cell lines, including gastric, colon, prostate, and breast cancers. Psoralidin inhibits cell proliferation and induces apoptosis through mechanisms involving the nuclear factor kappa B (NF-κB) and phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathways .
  • Antidepressant Effects: In preclinical models, psoralidin has shown potential antidepressant activity by modulating neurotransmitter levels such as serotonin and dopamine .
  • Insulin Signaling Modulation: Psoralidin inhibits protein tyrosine phosphatase 1B, a key player in insulin signaling pathways, thereby suggesting its potential role in managing diabetes .
  • Bone Health: Its dual action as an estrogen receptor modulator supports bone formation while reducing resorption, making it a candidate for osteoporosis treatment .

The total synthesis of psoralidin can be summarized as follows:

  • Reagents: Phenyl acetate and acid chloride are utilized as starting materials.
  • Reaction Conditions: The reactions are performed under basic conditions to facilitate condensation.
  • Final Steps: The intramolecular cyclization followed by microwave-assisted cross metathesis enhances both yield and purity of the final product .

This method highlights the innovative approaches employed in synthetic organic chemistry to produce bioactive compounds.

Psoralidin has several promising applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, psoralidin is being explored for new drug formulations targeting various diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at enhancing health and wellness .
  • Cosmetic Products: The compound's ability to modulate skin health and reduce oxidative stress positions it as a valuable ingredient in skincare formulations.

Recent studies have investigated the interaction of psoralidin with supramolecular hosts such as cucurbituril. These interactions significantly improve the solubility and bioavailability of psoralidin, facilitating its use in various applications. For instance, forming complexes with cucurbituril has been shown to enhance the dissolution rate of psoralidin by approximately twenty-four times compared to its intrinsic solubility . Such findings underscore the importance of host-guest chemistry in enhancing the therapeutic potential of hydrophobic compounds like psoralidin.

Several compounds share structural similarities or biological activities with psoralidin. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
CoumestrolCoumestan backboneAntioxidant, estrogenic activity
PsoralenFuranocoumarin structureAnticancer, photosensitizer
NeobavaisoflavoneFlavonoid derivativeAnticancer activity
GenisteinIsoflavoneAntioxidant, estrogen receptor modulator

Uniqueness of Psoralidin

Psoralidin stands out due to its specific isopentenyl modification that enhances its biological activity compared to other coumestans and flavonoids. This unique structural feature contributes to its potent effects on insulin signaling and bone health, differentiating it from similar compounds that may not exhibit these specific activities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.09977361 g/mol

Monoisotopic Mass

336.09977361 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

290 - 292 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G16ZUQ069L

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Estrogen Receptor Modulators

Pictograms

Irritant

Irritant

Other CAS

18642-23-4

Wikipedia

Psoralidin
Antcin_B

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]

Dates

Modify: 2023-08-15
1: Farahani MS, Bahramsoltani R, Farzaei MH, Abdollahi M, Rahimi R. Plant-derived natural medicines for the management of depression: an overview of mechanisms of action. Rev Neurosci. 2015;26(3):305-21. doi: 10.1515/revneuro-2014-0058. Review. PubMed PMID: 25719303.
2: Rana A, Attar R, Qureshi MZ, Gasparri ML, Donato VD, Ali GM, Farooqi AA. Dealing naturally with stumbling blocks on highways and byways of TRAIL induced signaling. Asian Pac J Cancer Prev. 2014;15(19):8041-6. Review. PubMed PMID: 25338981.
3: Chopra B, Dhingra AK, Dhar KL. Psoralea corylifolia L. (Buguchi) - folklore to modern evidence: review. Fitoterapia. 2013 Oct;90:44-56. doi: 10.1016/j.fitote.2013.06.016. Epub 2013 Jul 4. Review. PubMed PMID: 23831482.

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